4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex chemical entity
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multistep organic synthesis. The key steps include:
Formation of Thiadiazole Ring: : Starting with appropriate thiourea and carbonyl compounds under acidic conditions.
Pyrimidine Core Synthesis: : Using intermediates like 2-methyl-4-oxothieno[2,3-d]pyrimidine in condensation reactions.
Carboxamide Formation: : Coupling reactions utilizing carboxylic acids and amine derivatives.
Industrial Production Methods: : Industrially, the production scales up these reactions. The conditions are optimized for efficiency, including the use of catalysts and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly affecting the sulfur-containing thiadiazole ring.
Reduction: : Selective reduction can modify the pyrimidine or thiadiazole rings.
Substitution: : Electrophilic or nucleophilic substitution can occur at various positions on the thiadiazole or pyrimidine rings.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions.
Major Products Formed: : The major products vary based on the reaction type but include oxidized derivatives, reduced thieno-pyrimidine, and substituted thiadiazole compounds.
Scientific Research Applications
This compound's structure offers diverse applications:
Chemistry: : Used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its interactions with enzymes and proteins.
Medicine: : Explored for potential therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial effects.
Industry: : Utilized in the design of new materials with specific chemical properties, such as dyes or catalysts.
Mechanism of Action
The mechanism by which 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific proteins or enzymes, altering their function.
Pathways Involved: : It may influence signaling pathways involved in cell growth or inflammation, leading to its varied biological effects.
Comparison with Similar Compounds
Compared to other thiadiazole or pyrimidine derivatives, this compound exhibits unique properties:
Thiadiazole Derivatives: : Such as 4,5-dimethylthiadiazole, are structurally simpler and may have different reactivity.
Pyrimidine Derivatives: : Like 2,4-diaminopyrimidine, show different biological activities due to structural differences.
This compound's combination of functional groups bestows it with distinct reactivity and applications, setting it apart from its counterparts. Examples of similar compounds include thiadiazole-2-carboxamides and various thieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-7-10(22-17-16-7)11(19)14-4-5-18-8(2)15-12-9(13(18)20)3-6-21-12/h3,6H,4-5H2,1-2H3,(H,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOXUBBWAUNODP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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